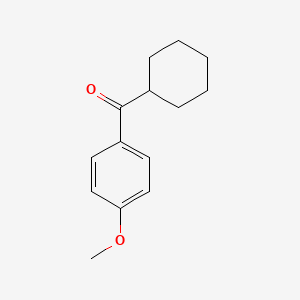

Cyclohexyl 4-methoxyphenyl ketone

Description

Significance of Aryl Ketones in Synthetic Organic Chemistry

Aryl ketones are organic compounds featuring a carbonyl group attached to an aromatic ring and an alkyl or aryl group. fiveable.me They are notable for their versatility and reactivity, serving as crucial intermediates in a wide array of organic reactions. numberanalytics.com These reactions include nucleophilic additions, electrophilic substitutions, and condensation reactions. numberanalytics.com

The utility of aryl ketones extends to their role as foundational building blocks for creating more complex molecules, such as those found in pharmaceuticals and agrochemicals. numberanalytics.com Their presence can significantly influence a drug's pharmacological properties, including its potency and selectivity. numberanalytics.com Aryl ketones can be synthesized through methods like the Friedel-Crafts acylation and can undergo further reactions such as halogenation, nitration, and reduction. fiveable.me

Historical Perspective on the Research and Development of Cyclohexyl(4-methoxyphenyl)methanone

While a detailed historical account of Cyclohexyl(4-methoxyphenyl)methanone's initial synthesis is not extensively documented in readily available literature, its more recent history is linked to the development of SGLT2 inhibitors. These inhibitors are a class of drugs used to manage hyperglycemia. nih.govnih.gov Research in this area has utilized Cyclohexyl(4-methoxyphenyl)methanone and its derivatives as key intermediates in the synthesis of these therapeutic agents. nih.govnih.gov

Structural Features and their General Implications for Reactivity in Cyclohexyl(4-methoxyphenyl)methanone

The structure of Cyclohexyl(4-methoxyphenyl)methanone, which includes a cyclohexane (B81311) ring, a carbonyl group, and a 4-methoxyphenyl (B3050149) group, dictates its reactivity. ontosight.ai The cyclohexane ring typically adopts a stable chair conformation. nih.govnih.gov The presence of both an aromatic ring and an alkyl group can create interesting electronic and steric effects that influence the molecule's physical and chemical properties. fiveable.me

The methoxy (B1213986) group on the phenyl ring is an electron-donating group, which can influence the reactivity of the aromatic ring in electrophilic substitution reactions. The carbonyl group itself is a site for nucleophilic attack. The combination of these features makes the molecule a versatile substrate for various chemical transformations. fiveable.me

Structure

3D Structure

Properties

IUPAC Name |

cyclohexyl-(4-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O2/c1-16-13-9-7-12(8-10-13)14(15)11-5-3-2-4-6-11/h7-11H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONAQFEDKGYXCGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20322877 | |

| Record name | Cyclohexyl(4-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20322877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7469-80-9 | |

| Record name | NSC402217 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402217 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexyl(4-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20322877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies for Cyclohexyl 4 Methoxyphenyl Methanone and Analogues

Friedel-Crafts Acylation: Methodological Refinements and Catalyst Systems

The Friedel-Crafts acylation of anisole (B1667542) with cyclohexanecarbonyl chloride is a primary and direct method for the synthesis of cyclohexyl(4-methoxyphenyl)methanone. This electrophilic aromatic substitution reaction is catalyzed by Lewis acids, and its efficiency is highly dependent on the catalyst system, solvent, and reaction conditions. libretexts.orgnih.gov

Optimization of Lewis Acid Catalysis for Cyclohexyl(4-methoxyphenyl)methanone Formation

The choice of Lewis acid catalyst is critical in Friedel-Crafts acylation. Traditional catalysts such as aluminum chloride (AlCl₃) and ferric chloride (FeCl₃) are effective in promoting the reaction between anisole and cyclohexanecarbonyl chloride. libretexts.org The catalytic cycle involves the formation of a highly electrophilic acylium ion from the acyl chloride and the Lewis acid, which then attacks the electron-rich aromatic ring of anisole. Due to the electron-donating nature of the methoxy (B1213986) group, the acylation occurs predominantly at the para position, yielding the desired 4-substituted product.

In addition to traditional Lewis acids, solid acid catalysts have emerged as a more environmentally benign alternative. Zeolites, such as HBEA, and other solid acids have demonstrated high activity and selectivity in the acylation of anisole. numberanalytics.com These catalysts offer advantages such as ease of separation from the reaction mixture, reusability, and reduced corrosive waste. The efficiency of these solid acids is attributed to their well-defined acidic sites and shape-selective properties.

| Catalyst | Acylating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

| AlCl₃ | Cyclohexanecarbonyl Chloride | Dichloromethane (B109758) | Room Temp. | High (specific data not available) | libretexts.org |

| FeCl₃ | Cyclohexanecarbonyl Chloride | Not specified | Not specified | Effective (specific data not available) | numberanalytics.com |

| HBEA Zeolite | Benzoyl Chloride | None (solvent-free) | 120 | up to 80 | numberanalytics.com |

Influence of Solvents and Reaction Conditions on Synthesis Yield and Selectivity

The solvent plays a crucial role in the Friedel-Crafts acylation, influencing both the reaction rate and the regioselectivity. Non-polar solvents like carbon disulfide and dichloromethane are commonly used. wikipedia.org The choice of solvent can affect the solubility of the reactants and the intermediate complexes, thereby influencing the reaction pathway. For instance, in some cases, polar solvents can lead to different product ratios by stabilizing the transition states differently. wikipedia.org

Reaction temperature and time are also key parameters to optimize. Friedel-Crafts acylations are often exothermic and may require initial cooling to control the reaction rate and prevent side reactions. youtube.com Subsequently, the reaction may be allowed to proceed at room temperature or with gentle heating to ensure completion. The work-up procedure typically involves quenching the reaction with an acidic aqueous solution to decompose the catalyst-product complex and separate the organic product. libretexts.orgyoutube.com

Organometallic Approaches to the Cyclohexyl(4-methoxyphenyl)methanone Framework

Organometallic reagents provide versatile alternative routes to cyclohexyl(4-methoxyphenyl)methanone, offering different reactivity patterns and substrate scope compared to Friedel-Crafts acylation.

Grignard Reagent Mediated Syntheses

Grignard reagents are powerful nucleophiles widely used in the formation of carbon-carbon bonds. One approach to synthesizing cyclohexyl(4-methoxyphenyl)methanone involves the reaction of a cyclohexylmagnesium halide (e.g., cyclohexylmagnesium bromide) with a suitable 4-methoxyphenyl (B3050149) electrophile. For instance, the reaction with 4-methoxybenzonitrile (B7767037) proceeds via nucleophilic addition to the nitrile carbon, followed by hydrolysis of the resulting imine to yield the ketone. leah4sci.com

Alternatively, the Grignard reagent can react with an acyl chloride, such as 4-methoxybenzoyl chloride. In this case, the Grignard reagent adds to the carbonyl carbon of the acyl chloride. youtube.com

| Grignard Reagent | Electrophile | Product | Reference |

| Cyclohexylmagnesium Bromide | 4-Methoxybenzonitrile | Cyclohexyl(4-methoxyphenyl)methanone | leah4sci.com |

| Cyclohexylmagnesium Bromide | 4-Methoxybenzoyl Chloride | Cyclohexyl(4-methoxyphenyl)methanone | youtube.com |

| 4-Methoxyphenylmagnesium Bromide | Cyclohexanecarbonyl Chloride | Cyclohexyl(4-methoxyphenyl)methanone | youtube.com |

Utilization of Cyclohexyl Lithium and Dialkylcupro Lithium Reagents

Organolithium reagents, such as cyclohexyllithium, are even more reactive nucleophiles than Grignard reagents and can be used in similar synthetic strategies.

A more controlled method for ketone synthesis involves the use of lithium dialkylcuprates, also known as Gilman reagents. These less basic organometallic compounds are prepared by reacting an organolithium reagent with a copper(I) salt. For the synthesis of cyclohexyl(4-methoxyphenyl)methanone, lithium dicyclohexylcuprate can be reacted with 4-methoxybenzoyl chloride. A key advantage of using organocuprates is that they typically add only once to the acyl chloride, preventing the formation of tertiary alcohols that can occur with more reactive organometallic reagents like Grignard or organolithium reagents. libretexts.orgmasterorganicchemistry.com

Oxidation-Based Pathways to Cyclohexyl(4-methoxyphenyl)methanone

An alternative synthetic strategy involves the oxidation of a precursor molecule, specifically the corresponding secondary alcohol, cyclohexyl(4-methoxyphenyl)methanol. This precursor can be synthesized, for example, by the reaction of 4-methoxybenzaldehyde (B44291) with cyclohexylmagnesium bromide. chemistrysteps.com The subsequent oxidation of this secondary alcohol to the target ketone can be achieved using various established oxidation methods.

Common oxidizing agents for this transformation include pyridinium (B92312) chlorochromate (PCC), a mild reagent that selectively oxidizes secondary alcohols to ketones without over-oxidation. libretexts.orgorganic-chemistry.orgmasterorganicchemistry.com The Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride followed by a hindered base like triethylamine, is another effective method that operates under mild, low-temperature conditions. wikipedia.orgtcichemicals.comorganic-chemistry.org These methods are generally high-yielding and tolerate a wide range of functional groups.

| Precursor | Oxidation Method/Reagent | Product | Reference |

| Cyclohexyl(4-methoxyphenyl)methanol | Pyridinium Chlorochromate (PCC) | Cyclohexyl(4-methoxyphenyl)methanone | libretexts.orgorganic-chemistry.orgmasterorganicchemistry.com |

| Cyclohexyl(4-methoxyphenyl)methanol | Swern Oxidation (DMSO, Oxalyl Chloride, Et₃N) | Cyclohexyl(4-methoxyphenyl)methanone | wikipedia.orgtcichemicals.comorganic-chemistry.org |

Derivatization from Precursors and Multi-Step Syntheses Involving Cyclohexyl(4-methoxyphenyl)methanone as an Intermediate

Cyclohexyl(4-methoxyphenyl)methanone serves as a valuable building block in organic synthesis, enabling the creation of more complex molecular architectures. Its ketone functionality and aromatic ring provide reactive sites for a variety of chemical transformations, allowing for its incorporation into larger molecules and the synthesis of its derivatives.

Preparation of α-Keto-Halogenated Derivatives of Cyclohexyl(4-methoxyphenyl)methanone

The synthesis of α-haloketones is a significant transformation in organic chemistry, as these compounds are versatile precursors for various heterocyclic and pharmacologically active molecules. mdpi.com Direct α-halogenation of enolizable ketones, such as cyclohexyl(4-methoxyphenyl)methanone, is a common and effective method. mdpi.com

One of the most direct methods for α-bromination involves the reaction of the ketone with bromine (Br₂) under acidic conditions, which facilitates the formation of the enol intermediate necessary for the electrophilic attack. mdpi.com For instance, a procedure developed by Li, Xiang, and coworkers involves dissolving the aryl ketone in glacial acetic acid and adding a slight excess of bromine, followed by microwave irradiation to drive the reaction. mdpi.com

Similarly, α-iodination can be achieved through various methods. One such protocol utilizes iodine (I₂) in the presence of a catalyst like graphite (B72142) oxide (GO). mdpi.com This reaction proceeds via a radical mechanism and can be performed at a gram scale in the open air, highlighting its practical applicability. mdpi.com Another approach for α-iodination employs methyl iodide, although this may require longer reaction times at room temperature. mdpi.com

These halogenated derivatives of cyclohexyl(4-methoxyphenyl)methanone are valuable intermediates for further synthetic manipulations, including the introduction of nitrogen, sulfur, and oxygen-containing heterocycles. mdpi.com

Cyclohexyl(4-methoxyphenyl)methanone as a Precursor to 4-Hydroxyphenyl Cyclohexyl Ketone

Strategies for Constructing Complex Molecules Utilizing the Ketone Moiety

The ketone functional group in cyclohexyl(4-methoxyphenyl)methanone is a key handle for constructing more intricate molecular structures. A variety of established synthetic methods can be employed to modify this ketone and build upon the molecular framework.

One such strategy involves the conversion of the ketone to an alkene through olefination reactions. The Wittig reaction, for example, is a widely used method for this purpose. nih.gov More recently, nickel-catalyzed alkenylation reactions have emerged as a powerful tool for the direct conversion of ketones to alkenes, offering a broader substrate scope and milder reaction conditions. nih.govacs.org

The ketone can also serve as a precursor for the synthesis of complex alcohols. For instance, reaction with an organometallic reagent like a Grignard reagent or an organolithium reagent would lead to the formation of a tertiary alcohol. Furthermore, the ketone can be a starting point for synthesizing compounds with interesting biological activities. For example, the related compound (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone has been shown to inhibit tubulin polymerization and induce apoptosis in cancer cells. nih.gov This suggests that derivatives of cyclohexyl(4-methoxyphenyl)methanone could be explored for similar applications.

The synthesis of 1-(cyano-(4-methoxyphenyl)methyl)cyclohexanol, an intermediate for the antidepressant venlafaxine, starts from cyclohexanone (B45756) and 4-methoxyphenyl acetonitrile, demonstrating how the core structure of cyclohexyl phenyl ketone can be elaborated into medicinally relevant compounds. researchgate.net This highlights the potential of using cyclohexyl(4-methoxyphenyl)methanone in similar multi-step syntheses to access complex pharmaceutical targets. The development of concise and enantioselective syntheses is crucial for accessing biologically active small molecules and their analogs for therapeutic investigation. northwestern.edu

Modern Catalytic Methods for Ketone Synthesis Relevant to Cyclohexyl(4-methoxyphenyl)methanone Structure

Modern catalysis offers a plethora of efficient and selective methods for the synthesis of ketones. These advanced strategies are highly relevant to the preparation of structures like cyclohexyl(4-methoxyphenyl)methanone and its analogs, providing advantages in terms of yield, selectivity, and functional group tolerance.

Nickel-Catalyzed Carbonyl-Heck Reactions

The nickel-catalyzed carbonyl-Heck reaction is an innovative cross-coupling method that allows for the synthesis of ketones from organotriflates and aldehydes. nih.gov This transformation provides a valuable alternative to traditional Friedel-Crafts acylation, which can suffer from issues with regioselectivity and substrate scope. nih.gov

A typical catalyst system for this reaction involves a Ni(0) precatalyst, a tridentate phosphine (B1218219) ligand such as Triphos, and a bulky amine base. nih.gov The proposed mechanism involves the oxidative addition of the organotriflate to the nickel center, followed by insertion of the aldehyde's carbonyl π-bond and subsequent β-hydride elimination to afford the ketone product. nih.gov DFT studies have elucidated the crucial role of second-sphere interactions, where the triflate anion stabilizes the transition state, enabling the desired reactivity. rsc.org

This methodology is particularly relevant for the synthesis of cyclohexyl(4-methoxyphenyl)methanone and its analogs, as it would allow for the coupling of a cyclohexyl- or phenyl-derived triflate with the corresponding aldehyde. The reaction's tolerance for a variety of functional groups makes it a versatile tool in complex molecule synthesis. nih.gov

| Catalyst System Component | Function |

| Ni(0) precatalyst | Active catalytic species |

| Tridentate Triphos ligand | Stabilizes the nickel center and influences reactivity |

| Bulky amine base | Promotes the reaction, likely in the elimination step |

Enantioselective Conjugate Hydrosilylation of α,β-Unsaturated Ketones

Enantioselective conjugate hydrosilylation of α,β-unsaturated ketones is a powerful method for the synthesis of chiral ketones, which are important intermediates for natural products and pharmaceuticals. nih.govrsc.org This reaction involves the 1,4-addition of a hydrosilane to an enone, creating a chiral center at the β-position. nih.gov

Recent advancements have focused on the development of metal-free catalytic systems. For instance, chiral picolinamide–sulfonate Lewis bases have been shown to effectively catalyze the enantioselective conjugate hydrosilylation of β,β-disubstituted α,β-unsaturated ketones. nih.govnih.gov These catalysts are readily accessible and offer good yields and moderate enantioselectivities. nih.gov

The general procedure involves reacting the α,β-unsaturated ketone with a silane (B1218182), such as trichlorosilane, in the presence of the chiral Lewis base catalyst at low temperatures. nih.govrsc.org A plausible mechanism involves the activation of the silane by the Lewis base, followed by conjugate addition to the enone and subsequent hydrolysis to yield the chiral ketone. rsc.orgresearchgate.net

This method could be applied to synthesize chiral analogs of cyclohexyl(4-methoxyphenyl)methanone by starting with an appropriate α,β-unsaturated precursor. The ability to introduce chirality in a controlled manner is a significant advantage in modern organic synthesis.

| Reaction Component | Role | Example |

| α,β-Unsaturated Ketone | Substrate | (E)-1,3-diphenylbut-2-en-1-one researchgate.net |

| Hydrosilane | Hydride source | Trichlorosilane nih.govrsc.org |

| Chiral Lewis Base Catalyst | Controls stereoselectivity | Chiral picolinamide–sulfonate nih.govnih.gov |

| Solvent | Reaction medium | Toluene nih.govrsc.org |

Reactivity Profiles and Mechanistic Investigations of Cyclohexyl 4 Methoxyphenyl Methanone

Transformations of the Carbonyl Functional Group

The carbonyl group in cyclohexyl(4-methoxyphenyl)methanone is a primary site for chemical transformations, including reductions, oxidations, and nucleophilic additions.

Chemoselective Reduction to Secondary Alcohols

The carbonyl group of ketones can be selectively reduced to a secondary alcohol. Common laboratory reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). youtube.com These reagents act as a source of hydride ions (H⁻), which are strong nucleophiles. youtube.com The reaction proceeds via nucleophilic addition of the hydride to the electrophilic carbonyl carbon. youtube.com

For instance, the reduction of a ketone with NaBH₄ typically involves an alcohol as the solvent and is followed by an acidic workup. youtube.com LiAlH₄ is a more powerful reducing agent and can reduce a wider range of carbonyl-containing functional groups; however, it is also more reactive and requires anhydrous conditions, often with an ether solvent, followed by a careful workup. youtube.comyoutube.com The general mechanism involves the attack of the hydride on the carbonyl carbon, forming a tetrahedral alkoxide intermediate. This intermediate is then protonated during the workup step to yield the secondary alcohol. youtube.com

Table 1: Common Reagents for Ketone Reduction

| Reagent | Formula | Typical Conditions | Reactivity |

|---|---|---|---|

| Sodium Borohydride | NaBH₄ | Methanol or Ethanol, room temperature | Less reactive, more selective |

| Lithium Aluminum Hydride | LiAlH₄ | Diethyl ether or THF, followed by H₃O⁺ workup | Highly reactive, less selective |

Controlled Oxidation Reactions

While ketones are generally resistant to oxidation compared to aldehydes, they can be forced to react under strong oxidizing conditions. Such reactions often involve cleavage of a carbon-carbon bond adjacent to the carbonyl group. However, a more relevant transformation in the context of related structures is the oxidation of the corresponding secondary alcohol back to the ketone. This is a common synthetic step and can be achieved using a variety of oxidizing agents.

For example, the selective oxidation of a secondary alcohol, such as the one derived from the reduction of cyclohexyl(4-methoxyphenyl)methanone, back to the ketone can be accomplished using reagents like chromic acid (formed from Na₂Cr₂O₇ and H₂SO₄) or pyridinium (B92312) chlorochromate (PCC).

Nucleophilic Addition Reactions at the Ketone Carbonyl

The carbonyl carbon of cyclohexyl(4-methoxyphenyl)methanone is electrophilic and susceptible to attack by various nucleophiles. masterorganicchemistry.com This reaction, known as nucleophilic addition, is a fundamental process in carbonyl chemistry and leads to the formation of a tetrahedral intermediate where the hybridization of the carbonyl carbon changes from sp² to sp³. masterorganicchemistry.com

A classic example is the Grignard reaction, where an organomagnesium halide (R-MgX) acts as the nucleophile. The carbanion-like alkyl or aryl group of the Grignard reagent attacks the carbonyl carbon, leading to the formation of a new carbon-carbon bond. Subsequent workup with an acid protonates the resulting alkoxide to yield a tertiary alcohol.

Another important nucleophilic addition is the formation of cyanohydrins through the addition of hydrogen cyanide (HCN) or a cyanide salt. The cyanide ion (CN⁻) attacks the carbonyl carbon, and subsequent protonation of the oxygen yields the cyanohydrin.

The rate of nucleophilic addition is influenced by electronic factors. masterorganicchemistry.com The presence of the electron-donating methoxy (B1213986) group on the phenyl ring can slightly decrease the electrophilicity of the carbonyl carbon through resonance, potentially slowing down the rate of nucleophilic attack compared to a ketone with an unsubstituted phenyl ring.

Electrophilic Aromatic Substitution on the 4-Methoxyphenyl (B3050149) Moiety

The 4-methoxyphenyl group of cyclohexyl(4-methoxyphenyl)methanone is an activated aromatic ring, making it susceptible to electrophilic aromatic substitution (SₑAr) reactions.

Regioselectivity and Electronic Effects of the Methoxy Group

The methoxy group (-OCH₃) is a powerful activating group and an ortho-, para-director in electrophilic aromatic substitution. youtube.com This is due to the ability of the oxygen atom to donate its lone pair of electrons into the aromatic ring through resonance, which stabilizes the arenium ion intermediate formed during the reaction. perlego.com This resonance effect is strongest at the ortho and para positions.

In cyclohexyl(4-methoxyphenyl)methanone, the para position is already occupied by the cyclohexylcarbonyl group. Therefore, electrophilic attack is directed to the positions ortho to the methoxy group. The cyclohexylcarbonyl group, being an electron-withdrawing group, deactivates the aromatic ring towards electrophilic attack. However, the strong activating effect of the methoxy group generally outweighs the deactivating effect of the acyl group, making the ring still reactive towards electrophiles.

Halogenation, Nitration, and Sulfonation Pathways

Halogenation: The bromination of anisole (B1667542) (methoxybenzene) with bromine in a solvent like acetic acid readily proceeds to give a mixture of ortho- and para-brominated products. youtube.comchegg.com In the case of cyclohexyl(4-methoxyphenyl)methanone, halogenation would be expected to occur at the positions ortho to the methoxy group. The reaction typically proceeds through the attack of the aromatic ring on the halogen, forming a resonance-stabilized carbocation (arenium ion), followed by the loss of a proton to restore aromaticity. nih.gov

Nitration: Nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the electrophile. youtube.comnih.gov For activated rings like the 4-methoxyphenyl moiety, milder conditions can sometimes be employed. The nitronium ion will attack the positions ortho to the strongly activating methoxy group.

Sulfonation: Sulfonation is achieved using fuming sulfuric acid (a solution of SO₃ in H₂SO₄) or concentrated sulfuric acid. The electrophile is sulfur trioxide (SO₃). researchgate.net This reaction is reversible and will also favor substitution at the ortho positions relative to the methoxy group.

Table 2: Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Electrophile | Expected Position of Substitution |

|---|---|---|---|

| Halogenation | Br₂/FeBr₃ or Cl₂/FeCl₃ | Br⁺ or Cl⁺ | Ortho to -OCH₃ |

| Nitration | HNO₃/H₂SO₄ | NO₂⁺ | Ortho to -OCH₃ |

| Sulfonation | SO₃/H₂SO₄ | SO₃ | Ortho to -OCH₃ |

Stereochemical and Conformational Aspects of the Cyclohexyl Ring Reactivity

The non-planar, chair-like conformation of the cyclohexyl ring in cyclohexyl(4-methoxyphenyl)methanone plays a pivotal role in dictating its reactivity. The orientation of the carbonyl group and the accessibility of its adjacent carbon atoms are heavily influenced by the ring's conformational dynamics.

Conformational Analysis and its Impact on Reaction Outcomes

The cyclohexyl ring in cyclohexyl(4-methoxyphenyl)methanone predominantly adopts a chair conformation to minimize angular and torsional strain. This has been confirmed by crystallographic studies of structurally similar compounds, such as (4-methoxyphenyl)(4-methylcyclohexyl)methanone, where the cyclohexyl ring is found in a chair conformation. nih.gov In this stable arrangement, the substituents on the ring can occupy either axial or equatorial positions. The 4-methoxyphenyl ketone group, being a relatively bulky substituent, will preferentially occupy an equatorial position to avoid destabilizing 1,3-diaxial interactions with the axial hydrogens on the same side of the ring.

This conformational preference has significant implications for the reactivity of the ketone. The approach of a nucleophile to the carbonyl carbon is sterically hindered from the axial face due to the presence of the axial hydrogens at the C3 and C5 positions. Consequently, nucleophilic attack is generally favored from the less hindered equatorial face. The outcome of reactions is therefore a direct consequence of the energetic differences between the transition states arising from axial and equatorial attack. For instance, in the reduction of substituted cyclohexanones, the stereochemical outcome is often governed by the balance between steric hindrance and torsional strain in the transition state. youtube.com

The table below summarizes the general conformational preferences and their impact on reactivity for a substituted cyclohexane (B81311) ring.

| Conformer | Substituent Position | Relative Stability | Impact on Reactivity |

| Chair | Equatorial | More Stable | Less steric hindrance for reactions at the substituent. |

| Chair | Axial | Less Stable | Significant steric hindrance from 1,3-diaxial interactions. |

| Boat | - | High Energy | Generally not a significant contributor to ground state population. |

| Twist-Boat | - | Intermediate Energy | Can be an intermediate in chair-to-chair interconversion. |

Diastereoselective Reactions Involving the Cyclohexyl Moiety

The chiral center that can be generated at the carbonyl carbon upon reaction, coupled with the existing stereochemistry of the cyclohexyl ring (if substituted), can lead to the formation of diastereomers. The inherent asymmetry of the chair conformation, with its distinct axial and equatorial faces of the carbonyl group, provides a basis for diastereoselectivity.

In nucleophilic additions to cyclohexanone (B45756) derivatives, the stereochemical course is often dictated by a combination of steric and electronic factors. According to the Felkin-Anh model, the nucleophile preferentially attacks the carbonyl carbon from the face opposite to the largest substituent at the α-position. However, for cyclohexanones, the rigid chair conformation introduces additional considerations. The Cieplak model proposes that the stereoselectivity of nucleophilic addition to cyclohexanones is influenced by the stabilization of the transition state through hyperconjugation. researchgate.net Electron donation from the axial C-H bonds of the cyclohexane ring into the antibonding orbital of the forming carbon-nucleophile bond can stabilize the transition state for axial attack. researchgate.net Conversely, steric hindrance from the axial hydrogens disfavors this approach. researchgate.net

The diastereoselectivity of such reactions can be quantified by the ratio of the resulting diastereomeric products. For example, the addition of highly reactive reagents like allylmagnesium halides to chiral ketones has been shown to proceed with high stereoselectivity, which can be rationalized by the approach of the nucleophile to the most accessible diastereoface of the lowest energy conformation of the ketone. nih.gov

The following table illustrates the expected major and minor products for a nucleophilic addition to a substituted cyclohexanone, based on the general principles of steric approach control.

| Nucleophile Size | Preferred Attack Trajectory | Major Diastereomer (Product of Kinetic Control) |

| Small (e.g., NaBH₄) | Axial | Equatorial alcohol |

| Bulky (e.g., L-Selectride) | Equatorial | Axial alcohol |

Mechanistic Studies of Reactions Involving Cyclohexyl(4-methoxyphenyl)methanone

Mechanistic investigations provide a deeper understanding of the reaction pathways, transition states, and the role of various factors that influence the outcome of chemical transformations of cyclohexyl(4-methoxyphenyl)methanone.

Elucidation of Reaction Pathways and Transition States

The elucidation of reaction pathways often involves a combination of experimental techniques and computational modeling. For reactions of cyclohexyl(4-methoxyphenyl)methanone, understanding the transition state geometry is key to explaining the observed stereoselectivity. For instance, in nucleophilic additions, the geometry of the transition state can be approximated by the Bürgi-Dunitz trajectory, which describes the angle at which a nucleophile approaches a carbonyl carbon.

Theoretical calculations, such as Density Functional Theory (DFT), can be employed to model the transition states for different reaction pathways, such as axial and equatorial attack of a nucleophile. escholarship.org These calculations can provide insights into the relative energies of the transition states, which in turn determine the kinetic product distribution. For pericyclic reactions, such as the Diels-Alder reaction, the transition state involves a cyclic arrangement of atoms with overlapping p-orbitals. youtube.com The stereochemical outcome of such reactions is governed by the Woodward-Hoffmann rules, which are based on the conservation of orbital symmetry. youtube.com

Role of Catalysts in Reaction Selectivity and Efficiency

Catalysts can play a crucial role in controlling both the rate and selectivity of reactions involving cyclohexyl(4-methoxyphenyl)methanone. Chiral catalysts are particularly important for achieving high enantioselectivity in reactions that generate a new stereocenter.

For example, in asymmetric hydrogen-atom transfer (HAT) reactions, cooperative bimetallic radical catalysis has been shown to be effective for the reduction of a variety of ketones. acs.org However, it was noted that aliphatic cyclohexyl methyl ketone exhibited no reactivity under the standard conditions of one such study, suggesting that the electronic properties of the ketone are critical for efficient activation by this catalytic system. acs.org In contrast, enantioselective photocatalytic [3+2] cycloadditions of aryl cyclopropyl (B3062369) ketones have been successfully achieved using a dual catalyst system comprising a chiral Lewis acid and a transition metal photoredox catalyst. nih.gov The chiral Lewis acid coordinates to the ketone, creating a chiral environment that directs the stereochemical outcome of the cycloaddition. nih.gov The efficiency and selectivity of such reactions can often be tuned by modifying the structure of the catalyst's ligands. nih.gov

The table below provides a hypothetical overview of how different types of catalysts might influence reactions of cyclohexyl(4-methoxyphenyl)methanone.

| Catalyst Type | Potential Reaction | Effect on Selectivity/Efficiency |

| Chiral Lewis Acid | Asymmetric Aldol Reaction | Enhances enantioselectivity by creating a chiral pocket around the carbonyl. |

| Transition Metal Complex | Asymmetric Hydrogenation | Can provide high enantioselectivity in the reduction of the ketone to the corresponding alcohol. |

| Organocatalyst (e.g., Proline) | Asymmetric Aldol Reaction | Can catalyze the reaction with good to excellent enantioselectivity. |

| Photoredox Catalyst | Radical Addition | Can enable novel reaction pathways via single-electron transfer processes. |

Kinetic Isotope Effects and Rate-Determining Steps

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms, particularly for identifying the rate-determining step. wikipedia.org It is defined as the ratio of the rate constant of a reaction with a light isotope (kL) to that with a heavy isotope (kH). For reactions involving the cleavage of a carbon-hydrogen bond, substituting hydrogen with deuterium (B1214612) (D) can lead to a significant primary kinetic isotope effect (kH/kD > 1), as the C-D bond is stronger and has a lower zero-point energy than the C-H bond. wikipedia.orgprinceton.edu

While no specific studies on the kinetic isotope effect for reactions of cyclohexyl(4-methoxyphenyl)methanone have been found, the principles can be applied to understand its potential reactivity. For instance, in an enolization reaction of the ketone, which would be the first step in many base-catalyzed reactions at the α-carbon, a primary kinetic isotope effect would be expected if the deprotonation of the α-carbon is the rate-determining step. The magnitude of the KIE can provide information about the symmetry of the transition state.

Secondary kinetic isotope effects, where the isotopic substitution is at a position not directly involved in bond breaking, can also provide valuable mechanistic information. For example, an α-secondary KIE can help distinguish between SN1 and SN2 mechanisms in nucleophilic substitution reactions at the carbonyl carbon, by probing changes in hybridization at the reaction center in the transition state. wikipedia.org

The following table outlines the expected kinetic isotope effects for different mechanistic scenarios in reactions of ketones.

| Reaction Type | Isotopic Substitution | Expected kH/kD | Mechanistic Implication |

| Enolization (rate-determining) | α-Deuteration | > 1 (Primary KIE) | C-H bond cleavage is part of the rate-determining step. |

| Nucleophilic Addition | α-Deuteration | ~1 (Secondary KIE) | Indicates change in hybridization at the α-carbon in the transition state. |

| Nucleophilic Addition | No α-deuteration | 1 | C-H bond at α-position is not involved in the rate-determining step. |

Spectroscopic Characterization and Structural Elucidation of Cyclohexyl 4 Methoxyphenyl Methanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of each proton and carbon atom.

Proton NMR (¹H NMR) spectroscopy of Cyclohexyl(4-methoxyphenyl)methanone reveals distinct signals corresponding to the different types of protons in the molecule. The aromatic protons of the 4-methoxyphenyl (B3050149) group typically appear as two doublets in the downfield region of the spectrum. The protons ortho to the carbonyl group are deshielded and resonate at a lower field compared to the protons meta to the carbonyl group. The methoxy (B1213986) group protons give rise to a sharp singlet, characteristically appearing around 3.8 ppm. The protons of the cyclohexyl ring produce a series of complex multiplets in the upfield region of the spectrum due to their various chemical and magnetic environments. The proton attached to the carbon bearing the carbonyl group is the most deshielded of the cyclohexyl protons.

Table 1: Representative ¹H NMR Chemical Shift Data for Cyclohexyl(4-methoxyphenyl)methanone

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (ortho to C=O) | ~7.9 | d |

| Aromatic (meta to C=O) | ~6.9 | d |

| Methoxy (-OCH₃) | ~3.8 | s |

| Cyclohexyl (CH-C=O) | ~3.2 | m |

Note: 'd' denotes a doublet, 's' a singlet, and 'm' a multiplet. Actual chemical shifts and coupling constants can vary slightly depending on the solvent and instrument frequency.

Carbon-13 NMR (¹³C NMR) spectroscopy complements the ¹H NMR data by providing a count of all unique carbon atoms and information about their chemical environment. The carbonyl carbon is highly deshielded and appears at the lowest field, typically around 200 ppm. The quaternary carbon of the aromatic ring attached to the methoxy group and the carbon attached to the carbonyl group also show distinct chemical shifts. The remaining aromatic carbons and the carbons of the cyclohexyl ring resonate at higher fields.

Table 2: Representative ¹³C NMR Chemical Shift Data for Cyclohexyl(4-methoxyphenyl)methanone

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~200 |

| Aromatic (C-OCH₃) | ~163 |

| Aromatic (C-C=O) | ~130 |

| Aromatic (CH, ortho to C=O) | ~132 |

| Aromatic (CH, meta to C=O) | ~113 |

| Methoxy (-OCH₃) | ~55 |

| Cyclohexyl (CH-C=O) | ~45 |

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed. youtube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For instance, it would show correlations between the adjacent aromatic protons and within the cyclohexyl ring proton system, helping to trace the spin-spin coupling pathways. researchgate.netresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹J-coupling). youtube.comresearchgate.netlibretexts.org This allows for the direct assignment of a proton's signal to its attached carbon's signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away (²J- and ³J-coupling). youtube.comresearchgate.netlibretexts.org For example, the methoxy protons would show a correlation to the aromatic carbon they are attached to, and the protons ortho to the carbonyl group would show a correlation to the carbonyl carbon. These long-range correlations are crucial for piecing together the entire molecular structure. researchgate.netresearchgate.net

These advanced NMR methods provide a detailed and robust confirmation of the structure of Cyclohexyl(4-methoxyphenyl)methanone. diva-portal.orgipb.pt

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of Cyclohexyl(4-methoxyphenyl)methanone displays characteristic absorption bands that confirm its key structural features.

A strong, sharp absorption band is observed in the region of 1670-1685 cm⁻¹, which is indicative of the C=O (carbonyl) stretching vibration of an aryl ketone. The aromatic C-H stretching vibrations are typically seen as a group of weaker bands above 3000 cm⁻¹. The C-H stretching vibrations of the cyclohexyl and methoxy groups are observed in the 2850-2950 cm⁻¹ region. docbrown.info The characteristic C-O stretching of the methoxy group appears as a strong band around 1250 cm⁻¹. The presence of the aromatic ring is further confirmed by C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

Table 3: Key IR Absorption Bands for Cyclohexyl(4-methoxyphenyl)methanone

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C=O Stretch (Aryl Ketone) | ~1675 | Strong |

| Aromatic C-H Stretch | >3000 | Weak-Medium |

| Aliphatic C-H Stretch | 2850-2950 | Strong |

| Aromatic C=C Stretch | 1450-1600 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural elucidation. For Cyclohexyl(4-methoxyphenyl)methanone (C₁₄H₁₈O₂), the molecular ion peak [M]⁺ would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight (218.29 g/mol ). epa.govchem960.com

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which can be used to determine the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum gives clues about the structure. Common fragmentation pathways for this molecule would include:

Alpha-cleavage: Cleavage of the bond between the carbonyl group and the cyclohexyl ring, leading to the formation of a stable 4-methoxybenzoyl cation (m/z 135) and a cyclohexyl radical.

Loss of the methoxy group: Fragmentation involving the loss of a methoxy radical (•OCH₃) from the molecular ion.

Fragmentation of the cyclohexyl ring: Various rearrangements and cleavages within the cyclohexyl ring can lead to a series of smaller fragment ions.

Table 4: Predicted Mass Spectrometry Fragmentation for Cyclohexyl(4-methoxyphenyl)methanone

| m/z | Fragment | Description |

|---|---|---|

| 218 | [C₁₄H₁₈O₂]⁺ | Molecular Ion |

| 135 | [C₈H₇O₂]⁺ | 4-methoxybenzoyl cation |

| 107 | [C₇H₇O]⁺ | Loss of CO from the 4-methoxybenzoyl cation |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information for crystalline solids by mapping the electron density of the atoms in three-dimensional space. A single-crystal X-ray diffraction study of Cyclohexyl(4-methoxyphenyl)methanone would determine the precise bond lengths, bond angles, and torsional angles of the molecule in the solid state.

Such an analysis would confirm the connectivity established by NMR and MS, and also provide detailed conformational information. For instance, it would reveal the exact conformation of the cyclohexyl ring (typically a chair conformation) and the relative orientation of the 4-methoxyphenyl and cyclohexyl groups with respect to the carbonyl group. nih.gov The crystal packing, which describes how the molecules are arranged in the crystal lattice, would also be determined, including any intermolecular interactions such as hydrogen bonds or van der Waals forces. researchgate.net

Computational Chemistry and Theoretical Investigations of Cyclohexyl 4 Methoxyphenyl Methanone

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. For Cyclohexyl(4-methoxyphenyl)methanone, these methods elucidate the distribution of electrons and the resulting molecular geometry, which are key determinants of its physical and chemical behavior.

Density Functional Theory (DFT) is a mainstay of computational chemistry for investigating the electronic structure of molecules. By applying DFT, researchers can determine the optimized geometry and total electronic energy of Cyclohexyl(4-methoxyphenyl)methanone. Methods like the B3LYP hybrid functional combined with a basis set such as 6-311++G(d,p) are commonly used for this purpose. researchgate.netchemrxiv.org This level of theory effectively calculates the electron density to find the lowest energy arrangement of the atoms, corresponding to the molecule's most stable three-dimensional structure.

The calculations yield precise data on bond lengths, bond angles, and dihedral angles. For instance, in a structure related to Cyclohexyl(4-methoxyphenyl)methanone, the cyclohexyl ring is predicted and experimentally found to adopt a stable chair conformation. nih.gov The agreement between DFT-optimized geometries and experimental data from methods like X-ray diffraction serves to validate the computational model. najah.edu These geometric parameters are crucial for understanding how the molecule interacts with other molecules or surfaces.

Table 1: Representative Calculated Geometric Parameters for Cyclohexyl Ketone Derivatives This table presents typical data obtained from DFT calculations on related structures, illustrating the outputs of such analyses.

| Parameter | Atom(s) Involved | Typical Calculated Value |

|---|---|---|

| Bond Length | C=O (carbonyl) | ~1.21 Å |

| Bond Length | C-C (cyclohexyl) | ~1.54 Å |

| Bond Angle | Cyclohexyl-C-Carbonyl | ~120.5° |

| Dihedral Angle | C-C-C-O (defining ketone orientation) | Varies with conformation |

Computational models, particularly those based on DFT, are highly effective in predicting the spectroscopic signatures of molecules, which are essential for their experimental identification. researchgate.net By calculating the vibrational frequencies after a geometry optimization, a theoretical infrared (IR) spectrum can be generated. researchgate.net The positions of the calculated peaks correspond to the vibrational modes of the molecule, such as the characteristic stretching of the carbonyl (C=O) group and the C-O-C stretch of the methoxy (B1213986) group.

Similarly, theoretical Nuclear Magnetic Resonance (NMR) spectra can be predicted. This is achieved by calculating the nuclear magnetic shielding tensors of the atoms in the molecule's optimized geometry. These values are then converted into chemical shifts (δ), providing a forecast of the ¹H and ¹³C NMR spectra. These predicted spectra are invaluable for interpreting experimental results and confirming the structure of synthesized compounds. najah.edu

Reaction Mechanism Modeling through Computational Approaches

Computational chemistry offers profound insights into how chemical reactions occur by modeling the entire reaction pathway. This allows for the study of transient structures and energy changes that are often difficult or impossible to observe experimentally.

By mapping the potential energy surface of a reaction, computational methods can identify the structures of reactants, products, and, crucially, the transition states that connect them. The energy difference between the reactants and the transition state defines the activation energy, a key factor controlling the reaction rate. For reactions involving Cyclohexyl(4-methoxyphenyl)methanone, such as the hydrogenation of the ketone or the aromatic ring, these calculations can reveal the energy barriers for each step. qub.ac.uk This information helps in understanding the kinetics of the reaction and the conditions required to facilitate it. qub.ac.uk

Many chemical reactions can yield more than one product. Computational modeling is a powerful tool for predicting which product is most likely to form (regioselectivity) and in what spatial orientation (stereoselectivity). For Cyclohexyl(4-methoxyphenyl)methanone, reactions often target either the carbonyl group or the aromatic ring. qub.ac.uk

By calculating the activation energies for all possible reaction pathways, chemists can predict the favored outcome. For example, in a reduction reaction, modeling can determine whether the hydride will preferentially attack the carbonyl carbon or a carbon on the phenyl ring. Furthermore, if the attacking reagent can approach from different faces of the molecule, leading to different stereoisomers, the relative energies of the corresponding transition states can be calculated to predict the diastereomeric or enantiomeric excess. researchgate.net

Conformational Analysis and Dynamics Simulations

The flexibility of Cyclohexyl(4-methoxyphenyl)methanone, arising from rotation around its single bonds, means it can exist in various three-dimensional shapes, or conformations. The cyclohexyl ring itself can exist in chair, boat, and twist-boat conformations, with the chair form being the most stable. nih.gov

Computational conformational analysis involves systematically exploring the potential energy surface to identify all stable low-energy conformers and the energy barriers for interconversion between them. This analysis reveals the relative populations of different conformers at a given temperature. Molecular dynamics (MD) simulations can further investigate the time-dependent behavior of the molecule, showing how it transitions between different conformations and how it might interact with a solvent or a biological receptor over time. These simulations provide a dynamic picture of the molecule's behavior that complements the static information from quantum chemical calculations.

Intermolecular Interactions and Binding Studies (Theoretical)

Theoretical methods are instrumental in understanding how molecules of Cyclohexyl(4-methoxyphenyl)methanone interact with each other in the solid state and how they might bind to biological macromolecules.

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govdergipark.org.tr This analysis maps the electron distribution of a molecule within the crystal, allowing for the identification and characterization of close contacts between neighboring molecules.

For a molecule like Cyclohexyl(4-methoxyphenyl)methanone, a Hirshfeld surface analysis would typically reveal the following types of intermolecular contacts:

H···H contacts: These are generally the most abundant interactions due to the large number of hydrogen atoms in the molecule.

C···H/H···C contacts: These represent interactions between carbon and hydrogen atoms of adjacent molecules.

O···H/H···O contacts: These are indicative of hydrogen bonding or weaker van der Waals interactions involving the oxygen atoms of the ketone and methoxy groups.

| Interaction Type | Typical Percentage Contribution |

| H···H | 40-50% |

| C···H/H···C | 20-30% |

| O···H/H···O | 10-20% |

| Other (e.g., C···C, N···H) | <10% |

Note: The percentage contributions are illustrative and can vary depending on the specific crystal packing arrangement.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.gov This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.

While specific molecular docking studies targeting Cyclohexyl(4-methoxyphenyl)methanone are not prominently featured in the literature, the methodology can be applied to investigate its potential binding to various biomolecular targets. For instance, cyclohexyl ketone derivatives have been studied as inhibitors of enzymes like Pin1, a peptidyl-prolyl isomerase involved in cell cycle regulation. nih.gov

A typical molecular docking workflow for Cyclohexyl(4-methoxyphenyl)methanone would involve:

Preparation of the ligand and receptor structures: This includes generating a 3D model of the compound and obtaining the crystal structure of the target protein.

Defining the binding site: The active site or a potential allosteric site on the protein is identified.

Docking calculations: A docking algorithm samples various orientations and conformations of the ligand within the binding site and scores them based on their predicted binding affinity.

Analysis of the results: The top-scoring poses are analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex.

Research Applications and Development of Cyclohexyl 4 Methoxyphenyl Methanone Derivatives

Cyclohexyl(4-methoxyphenyl)methanone as a Key Intermediate in Organic Synthesis

The unique combination of a flexible, saturated carbocyclic ring and a substituted aromatic ring makes cyclohexyl(4-methoxyphenyl)methanone a versatile starting material. Its carbonyl group provides a reactive site for a multitude of chemical transformations, enabling the construction of more complex molecular architectures.

A significant application of this ketone scaffold is in the synthesis of compounds with therapeutic potential. A notable example is its role as a key intermediate in the development of sodium-glucose cotransporter 2 (SGLT2) inhibitors. nih.gov SGLT2 inhibitors are a class of drugs used to manage type 2 diabetes. Research has shown that a derivative, (4-Methoxyphenyl)(4-methylcyclohexyl)methanone, is a crucial building block for creating saturated ring-bearing SGLT2 inhibitors. nih.gov The synthesis of these complex molecules relies on the foundational structure provided by the methoxyphenyl-cyclohexyl ketone core.

The reactivity of the ketone allows for its use in constructing a variety of ring systems. One prominent example is the synthesis of indanones, which are carbocyclic systems with a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties. beilstein-journals.orgbeilstein-journals.org The cyclohexyl(4-methoxyphenyl)methanone moiety (abbreviated as Cy for cyclohexyl and PMP for p-methoxyphenyl) can be utilized in nickel-catalyzed domino reductive cyclization reactions to produce biologically significant indanones and spiroindanone derivatives. researchgate.net The general synthesis of indanones often involves intramolecular Friedel–Crafts reactions or Nazarov cyclizations, methods where a ketone precursor is fundamental. beilstein-journals.orgd-nb.info

Exploration of Derivatives with Potential Biological Activity (Research Focus)

The modification of the cyclohexyl(4-methoxyphenyl)methanone core has led to the discovery of derivatives with a range of biological activities. Research in this area focuses on understanding how specific structural changes influence the compound's interaction with biological targets.

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. For derivatives of cyclohexyl(4-methoxyphenyl)methanone, SAR studies investigate how substitutions on either the phenyl ring or the cyclohexyl ring affect biological activity. While direct SAR studies on this specific ketone are not extensively published, principles can be drawn from related benzophenone (B1666685) and cyclohexanone (B45756) structures. nih.gov

For instance, in studies of other ketone-bearing scaffolds, the addition of hydroxyl or methoxy (B1213986) groups can significantly impact activity. mdpi.com The position and number of these substituents are critical. Similarly, modifications to the non-aromatic ring, such as changing the cyclohexyl to a different cycloalkane, can alter the compound's binding affinity to its target. uni-ulm.de The goal of these studies is to build a comprehensive model, often using computational methods, that predicts how structural changes will translate to biological effect. scispace.com

Table 1: Key Structural Modifications and Their Potential Impact on Biological Activity (Based on related compound classes)

| Structural Modification | Potential Effect on Activity | Rationale |

| Phenyl Ring Substitution | ||

| Addition of Hydroxy/Methoxy Groups | Can increase or decrease potency depending on position and target. | Alters hydrogen bonding capacity and electronic properties. mdpi.com |

| Addition of Halogens | Often increases potency. | Modifies lipophilicity and can form halogen bonds with the target protein. |

| Cyclohexyl Ring Modification | ||

| Change in Ring Size (e.g., to Cyclopentyl) | Modulates binding affinity. | Alters the spatial arrangement and fit within the target's binding pocket. |

| Introduction of Substituents | Can introduce new interactions with the target. | Adds new functional groups that can form hydrogen bonds, or van der Waals or ionic interactions. |

The derivatives of this chemical family have been investigated for their ability to interact with specific and important biological targets.

The voltage-gated potassium channel Kv1.3 is a significant target for the development of immunosuppressant drugs, particularly for autoimmune diseases. nih.gov Research has identified a class of high-affinity Kv1.3 inhibitors based on a disubstituted cyclohexyl (DSC) template. nih.gov One of the initial lead compounds in this series, 4-phenyl-4-[3-(2-methoxyphenyl)-3-oxo-2-azaprop-1-yl]cyclohexanone (PAC), shares the core feature of a substituted cyclohexanone ring. nih.gov

These DSC derivatives demonstrate a clear structure-activity relationship, where substitutions on the cyclohexanone ring lead to isomers with different selectivities for various Kv1 family channels. nih.gov The mechanism of action involves blocking the channel pore, which inhibits T-cell activation, a key process in the immune response. uni-ulm.denih.gov The development of these compounds highlights the potential for cyclohexanone-based structures, closely related to cyclohexyl(4-methoxyphenyl)methanone, to serve as a foundation for potent and selective ion channel modulators. nih.gov The ultimate goal is to develop agents that can safely treat autoimmune diseases by selectively targeting pathological lymphocytes. nih.gov

Table 2: Investigated Compounds and their Biological Targets

| Compound Name | Core Structure | Biological Target |

| (4-Methoxyphenyl)(4-methylcyclohexyl)methanone | Cyclohexyl Phenyl Ketone | Precursor for SGLT2 Inhibitors nih.gov |

| Cyclohexyl(4-methoxyphenyl)methanone | Cyclohexyl Phenyl Ketone | Precursor for Indanones researchgate.net |

| 4-phenyl-4-[3-(2-methoxyphenyl)-3-oxo-2-azaprop-1-yl]cyclohexanone (PAC) | Disubstituted Cyclohexanone | Kv1.3 Potassium Channel nih.gov |

Modulation of Biomolecular Targets: Case Studies of Derivatives

Antagonism of N-methyl-D-aspartate (NMDA) Receptors by Derivatives

The investigation into the antagonism of N-methyl-D-aspartate (NMDA) receptors is a significant area of research for treating various neurological disorders. Antagonists that can selectively target specific subunits of the NMDA receptor, such as GluN2B, are of particular interest. guidechem.com Research has led to the development of potent GluN2B-selective antagonists based on various molecular scaffolds, including 3-benzazepines and benzo nih.govannulen-7-amines. guidechem.comnih.gov For instance, certain N-(3-Phenylpropyl)-6,7,8,9-tetrahydro-5H-benzo nih.govannulen-7-amines have demonstrated very high GluN2B affinity, with Kᵢ values in the low nanomolar range (1.6-3.6 nM). guidechem.com

However, a direct and extensively documented line of research focusing specifically on the NMDA receptor antagonist activity of derivatives of Cyclohexyl(4-methoxyphenyl)methanone is not prominent in the available scientific literature. While structure-activity relationship (SAR) studies are crucial for developing targeted inhibitors for receptors like the NMDA receptor, such studies for derivatives of this particular ketone are not widely reported. nih.govnih.govelsevierpure.com The development of effective NMDA receptor antagonists often requires specific structural features, such as a phenolic hydroxy group, which appears to be essential for inducing the conformational changes in the receptor that lead to the closure of the ion channel. guidechem.com

Monoamine Oxidase (MAO) Inhibitory Activity of Related Thiosemicarbazone Derivatives

Monoamine oxidase (MAO) enzymes are critical targets in the treatment of neurodegenerative diseases and depression. nih.govdntb.gov.ua Thiosemicarbazones, a class of compounds that can be derived from ketones, have been shown to possess significant MAO inhibitory activity. dntb.gov.uanih.gov

Research into novel thiosemicarbazone derivatives has revealed potent inhibitors of both MAO-A and MAO-B. dntb.gov.uamdpi.com A key finding is the beneficial role of a cyclohexyl ring at the N(1) position of the thiosemicarbazone scaffold for MAO-A inhibitory activity. mdpi.com In one study, a series of N-cyclohexyl thiosemicarbazone derivatives were synthesized and evaluated, with compound B24 , N-Cyclohexyl-2-[4-[(4-chlorophenyl)thio]benzylidene]hydrazine-1-carbothioamide, emerging as the most active MAO-A inhibitor. mdpi.com This compound exhibited a half-maximal inhibitory concentration (IC₅₀) of 0.662 µM against MAO-A, which is more potent than the reference drug moclobemide (B1677376) (IC₅₀ of 2.179 µM). mdpi.com Enzyme kinetic studies characterized this compound as a reversible and competitive inhibitor. mdpi.com

Conversely, other studies on different thiosemicarbazone derivatives, specifically those incorporating benzofuran (B130515) or benzothiophene (B83047) structures, have identified potent and selective MAO-B inhibitors. nih.govresearchgate.net For example, derivatives with a methoxyethyl substituent were found to be highly effective against the MAO-B enzyme, with IC₅₀ values as low as 0.042 µM and 0.056 µM. nih.govresearchgate.net These compounds were identified as reversible and non-competitive inhibitors. nih.gov

These findings suggest that the Cyclohexyl(4-methoxyphenyl)methanone scaffold is a promising starting point for developing novel MAO inhibitors by converting the ketone group into a thiosemicarbazone. The presence of the cyclohexyl group is structurally favorable for MAO-A inhibition, while further modifications could be explored to target MAO-B.

Table 1: MAO Inhibitory Activity of Selected Thiosemicarbazone Derivatives

| Compound | Target | IC₅₀ (µM) | Inhibition Type | Source |

| B24 (N-cyclohexyl derivative) | MAO-A | 0.662 | Reversible, Competitive | mdpi.com |

| Moclobemide (Reference) | MAO-A | 2.179 | --- | mdpi.com |

| Benzofuran/thiophene derivative 2b | MAO-B | 0.042 | Reversible, Non-competitive | nih.govresearchgate.net |

| Benzofuran/thiophene derivative 2h | MAO-B | 0.056 | Reversible, Non-competitive | nih.govresearchgate.net |

In Vitro Biochemical and Biophysical Characterization of Interactions

The characterization of how small molecules interact with biological macromolecules is fundamental to drug discovery and materials science. nih.gov A range of biophysical techniques, including X-ray crystallography, fluorescence spectroscopy, and isothermal titration calorimetry, are employed to understand these interactions at a molecular level. nih.gov

For the Cyclohexyl(4-methoxyphenyl)methanone family, biophysical data is available for the closely related analog, (4-Methoxyphenyl)(4-methylcyclohexyl)methanone. nih.gov Single-crystal X-ray diffraction analysis of this compound provides precise structural information. It crystallizes in the triclinic system, and the cyclohexyl ring adopts a stable chair conformation. nih.gov This type of data is invaluable for understanding the three-dimensional shape of the molecule, which governs its binding to biological targets. nih.gov

Biochemical studies have also shed light on the interactions of these compounds. For instance, Cyclohexyl phenyl ketone has been observed to induce photohaemolysis in human erythrocytes when exposed to ultraviolet A (UVA) radiation, indicating a specific interaction with cell membranes under light-activated conditions. sigmaaldrich.com Furthermore, biophysical methods like intrinsic tryptophan fluorescence are used to assess the binding of ketone-containing molecules to proteins, where changes in fluorescence emission can signify a direct interaction. nih.gov These techniques are crucial for screening and validating the binding of new chemical entities to their intended biological targets. nih.govnih.gov

Advanced Materials and Polymer Science Contexts (Potential Research Avenues)

The benzophenone and related ketone structures are of significant interest in polymer science, primarily due to their photochemical properties. One of the most prominent applications for derivatives of Cyclohexyl phenyl ketone is as photoinitiators for UV-curable polymer systems. guidechem.comnbinno.com

Specifically, 1-Hydroxycyclohexyl phenyl ketone, a direct derivative, is a widely used high-efficiency Type I photoinitiator known commercially as Irgacure 184. nbinno.comrsc.orggoogle.com These molecules undergo cleavage upon exposure to UV light to form free radicals, which in turn initiate the polymerization of monomers like acrylates and methacrylates. nbinno.comrsc.org This process is fundamental to UV-curing technologies used in coatings, inks, adhesives, and dental materials. nbinno.com

Key advantages of 1-Hydroxycyclohexyl phenyl ketone as a photoinitiator include:

Broad UV Absorption: It has a wide absorption spectrum (200-400 nm), making it effective with various UV light sources. nbinno.com

High Efficiency: A small concentration (typically 0.5-5% by weight) is sufficient to initiate rapid polymerization. nbinno.com

High Stability and Low Odor: The α-hydroxyketone structure imparts high stability and low volatility, which is advantageous for handling and final product quality. guidechem.comnbinno.com

Potential research avenues in this area involve the chemical modification of the Cyclohexyl phenyl ketone scaffold to create novel, functional polymers. For example, researchers have synthesized cyclopolymerizable photoinitiators by attaching diallyl amine to 1-Hydroxycyclohexyl phenyl ketone. rsc.org This creates a monomer that can be co-polymerized to form a polymeric photoinitiator, which offers significantly improved migration stability, a crucial factor in applications like food packaging and biomedical devices. rsc.org Further research could explore the use of Cyclohexyl(4-methoxyphenyl)methanone as a building block for other advanced materials, leveraging its robust chemical structure. glpbio.comambeed.com

Q & A

Q. What are common synthetic routes for Cyclohexyl 4-methoxyphenyl ketone, and how can reaction conditions be optimized?

A key method involves the reaction of substituted phenyl ketones with cyclohexyl groups under controlled conditions. For example, trichloroacetyl chloride can react with amines in a mixture of ether and methylene chloride to form intermediates, which are crystallized for purification . Optimization includes temperature control (e.g., ice-cooling for exothermic steps) and solvent selection to enhance yield and purity. Kinetic studies on analogous compounds (e.g., cyclohexyl phenyl ketones) show that reaction rates vary with ring size and angular strain, suggesting that steric and electronic factors must be considered during synthesis .

Q. What spectroscopic and structural characterization methods are suitable for this compound?

Techniques include:

- NMR spectroscopy : To confirm the cyclohexyl and methoxyphenyl substituents via proton and carbon chemical shifts.

- Mass spectrometry : For molecular weight verification (e.g., molecular ion peaks at m/z 230–240 range for similar ketones) .

- X-ray crystallography : To resolve the spatial arrangement of the cyclohexyl ring and ketone group, as demonstrated in studies of structurally related compounds .

Advanced Research Questions

Q. How does the cyclohexyl group influence reaction kinetics in reduction reactions with sodium borohydride?

Experimental data on cyclohexyl phenyl ketones reveal that reaction rates correlate with ring strain. At 0°C, cyclohexyl phenyl ketone reacts slower (k = 0.25) than cyclopentyl analogs (k = 0.36), likely due to differences in torsional strain affecting the ketonic carbon’s accessibility . Computational modeling (e.g., DFT with gradient corrections for exchange-correlation) can predict transition-state geometries and quantify steric effects, aiding in mechanistic interpretation .

Q. What computational methods are effective for modeling the electronic structure and thermodynamic properties of this compound?

Hybrid density-functional theories (e.g., B3LYP) incorporating exact-exchange terms achieve high accuracy in predicting thermochemical properties (e.g., atomization energies with <3 kcal/mol error) . For correlation-energy calculations, the Colle-Salvetti formula, adapted for local kinetic-energy density, provides reliable results for polarizable ketones . These methods are critical for simulating dielectric properties relevant to polymer applications .

Q. How does the incorporation of cyclohexyl groups into polymers affect material properties such as dielectric constant and thermal stability?

Cyclohexyl substituents reduce molecular polarization in poly(aryl ether ketone) (PAEK) resins, lowering the dielectric constant (ε = 2.95–3.26 @10 GHz) while maintaining high thermal stability (T_g = 239–245°C; 5% weight loss at 469–534°C under nitrogen) . The weakly polarized cyclohexyl ring minimizes dipole-dipole interactions, enhancing solubility in polar aprotic solvents (e.g., NMP, DMAc), which is advantageous for processing high-performance polymers .

Methodological Considerations

Q. How can contradictions in kinetic data for cycloalkyl phenyl ketones be resolved?

Discrepancies in reaction rates (e.g., cyclohexyl vs. cyclopentyl ketones) may arise from competing steric and electronic effects. Systematic studies under standardized conditions (e.g., solvent, temperature) combined with DFT-based strain analysis are recommended. For instance, cyclopropane’s high angular strain reduces hydride affinity, while larger rings exhibit lower strain and higher reactivity .

Q. What experimental designs are optimal for studying the environmental or toxicological impacts of this compound?

Use hazard assessment frameworks from authoritative guides (e.g., Patnaik’s Handbook) to evaluate flammability, toxicity, and ecological persistence . For example, analogs like cyclohexanone (CAS 108-94-1) are classified as flammable (flash point = 44°C) and require explosion-proof handling . Ecotoxicological studies should follow OECD guidelines for biodegradation and aquatic toxicity testing.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.